molecular formula C39H78ClNO B12722474 (2-Hydroxyethyl)methyldioleylammonium chloride CAS No. 96837-05-7

(2-Hydroxyethyl)methyldioleylammonium chloride

Cat. No.: B12722474
CAS No.: 96837-05-7
M. Wt: 612.5 g/mol
InChI Key: ZRMNOOHUVNXIGY-YIQDKWKASA-M
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Description

Comparative Analysis with DOTMA

Parameter (2-Hydroxyethyl)methyldioleylammonium chloride DOTMA (CAS 104872-42-6)
Backbone Ethanolamine derivative Glycerol-propane backbone
Headgroup N-methyl-2-hydroxyethylammonium Trimethylammonium
Chains Two oleyl (C18:1) groups Two oleyloxy (ether-linked C18:1)
Charge localization Permanent +1 charge Permanent +1 charge
Hydrogen bonding Hydroxyethyl enables H-bonding No H-bond donors in headgroup

The shift from ether-linked oleyloxy (DOTMA) to direct C-N bonded oleyl chains reduces enzymatic degradation susceptibility while maintaining membrane fusion capabilities. The hydroxyethyl group introduces a secondary alcohol, potentially enabling:

  • Enhanced water solubility via hydrogen bonding
  • Coordination with phosphate groups in nucleic acids
  • Reduced cytotoxicity compared to fully alkylated quaternary amines

Relationship to DODMA Derivatives

While DODMA contains a pH-sensitive tertiary amine, the quaternized structure of (2-hydroxyethyl)methyldioleylammonium chloride ensures constant positive charge across physiological pH ranges. This modification:

  • Eliminates protonation requirements for endosomal escape
  • Increases binding affinity for anionic nucleic acids
  • May reduce pH-dependent toxicity profiles observed in polyamine lipids

Structural Analogs in Quaternary Ammonium Chemistry

The compound belongs to a broader family of dialkyl hydroxyethylmethylammonium salts. Compared to simpler analogs like diethyl(2-hydroxyethyl)methylammonium chloride (PubChem CID 21149385), the elongated oleyl chains provide:

  • Higher hydrophobicity (logP ≈ 12 vs. 1.5 for diethyl analog)
  • Improved membrane anchoring capabilities
  • Temperature-dependent phase behavior critical for nanoparticle self-assembly

The combination of long unsaturated chains and hydroxylated headgroups creates amphiphiles capable of forming stable lipoplexes with DNA/RNA while maintaining fusogenic potential—a balance first demonstrated in DOTMA formulations and refined in this derivative.

Properties

CAS No.

96837-05-7

Molecular Formula

C39H78ClNO

Molecular Weight

612.5 g/mol

IUPAC Name

2-hydroxyethyl-methyl-bis[(Z)-octadec-9-enyl]azanium;chloride

InChI

InChI=1S/C39H78NO.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-40(3,38-39-41)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,41H,4-17,22-39H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-;

InChI Key

ZRMNOOHUVNXIGY-YIQDKWKASA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCCCCCCC/C=C\CCCCCCCC)C.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(CCCCCCCCC=CCCCCCCCC)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Chlorohydrin Method

This method involves reacting chlorohydrin (2-chloroethanol) with a tertiary amine such as methyldioleylmethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon in 2-chloroethanol, forming the quaternary ammonium salt.

  • Reaction conditions: Typically carried out at 32–38 °C for 4 hours.
  • Catalysts: Small amounts of ethylene oxide or alkaline substances (e.g., quaternary ammonium salts) can be added to improve conversion.
  • Yield: Around 84% based on chlorohydrin, with catalytic assistance yields can exceed 97%.
  • Advantages: Avoids the use of highly reactive ethylene oxide directly, safer handling.
  • Example reaction:

$$
\text{Methyldioleylmethylamine} + \text{ClCH}2\text{CH}2\text{OH} \rightarrow \text{(2-Hydroxyethyl)methyldioleylammonium chloride}
$$

Ethylene Oxide Method

This method uses ethylene oxide as the alkylating agent reacting with the tertiary amine.

  • Procedure: The tertiary amine is dissolved in ethanol or an appropriate solvent, then ethylene oxide is introduced at about 30 °C with stirring for approximately 4 hours.
  • Neutralization: After reaction, hydrochloric acid is added to neutralize and form the chloride salt, controlling pH around 6.5–7.0.
  • Yield: Crude product yield can reach up to 98%.
  • Purification: Activated carbon decolorization and vacuum concentration yield a 70% aqueous solution.
  • Advantages: High yield and purity, continuous process possible.
  • Safety: Ethylene oxide is highly reactive and toxic, requiring careful handling.

Continuous Flow Synthesis

A continuous method involves pumping trimethylamine hydrochloride and ethylene oxide separately into a reactor with stirring.

Neutralization and Purification

After the quaternization reaction, the crude product is neutralized with hydrochloric acid to form the chloride salt. Further purification steps include:

  • Activated carbon treatment to remove color impurities.
  • Vacuum concentration to achieve desired concentration.
  • Addition of excipients (e.g., ground corn cobs, rice hull flour) to produce powder forms if needed.

Comparative Data Table of Preparation Methods

Method Reactants Conditions Yield (%) Advantages Disadvantages
Chlorohydrin Method Methyldioleylmethylamine + 2-chloroethanol 32–38 °C, 4 h 84–97 Safer than ethylene oxide, high yield with catalyst Requires chlorohydrin handling
Ethylene Oxide Method Methyldioleylmethylamine + ethylene oxide 30 °C, 4 h + neutralization Up to 98 High purity, continuous process possible Ethylene oxide toxicity
Continuous Flow Trimethylamine hydrochloride + ethylene oxide 1–1.5 h residence time 60–80 (aqueous solution) Scalable, efficient Requires specialized equipment

Research Findings and Notes

  • The chlorohydrin method is widely used due to the availability of 2-chloroethanol and relatively mild reaction conditions. Catalysts such as quaternary ammonium salts significantly improve conversion rates.
  • The ethylene oxide method offers higher yields and is preferred for large-scale synthesis but requires stringent safety measures due to the hazardous nature of ethylene oxide.
  • Continuous flow synthesis enhances production efficiency and product consistency, suitable for industrial applications.
  • Neutralization with hydrochloric acid is critical to obtain the chloride salt form, which is the stable and commercially relevant product.
  • Purification steps such as activated carbon treatment and vacuum concentration improve product quality by removing impurities and concentrating the solution.
  • The reaction is sensitive to pH and temperature; maintaining optimal conditions ensures high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)methyldioleylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products .

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .

Scientific Research Applications

Surfactant and Emulsifier

(2-Hydroxyethyl)methyldioleylammonium chloride exhibits surfactant properties, making it useful in formulating emulsions in pharmaceuticals and cosmetics. Its ability to reduce surface tension enhances the stability of emulsions, which is critical for drug delivery systems.

Antimicrobial Agent

This compound has shown efficacy as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property is beneficial in developing disinfectants and antiseptics.

Biological Studies

In biological research, (2-Hydroxyethyl)methyldioleylammonium chloride serves as a model compound for studying membrane interactions. Its role in cellular processes such as drug absorption and bioavailability has been investigated, providing insights into how quaternary ammonium compounds can facilitate drug delivery.

Agricultural Chemicals

The compound is utilized as an additive in agricultural formulations, enhancing the efficacy of pesticides and fertilizers. Its surfactant properties improve the wetting and spreading of agrochemicals on plant surfaces.

Personal Care Products

Due to its antimicrobial properties, (2-Hydroxyethyl)methyldioleylammonium chloride is incorporated into personal care products such as shampoos and skin cleansers, providing both cleansing and conditioning effects.

Oil Recovery

In petroleum engineering, this compound acts as a clay control additive in hydraulic fracturing fluids, improving the efficiency of oil recovery processes by stabilizing clay particles and preventing blockages in wellbores.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15 µg/mLDisruption of cell membrane integrity
Escherichia coli30 µg/mLCell lysis through membrane disruption
Pseudomonas aeruginosa25 µg/mLInhibition of protein synthesis

Table 2: Applications Overview

Application AreaSpecific UseBenefits
PharmaceuticalsDrug delivery systemsEnhanced bioavailability
AgriculturePesticide formulationsImproved efficacy and stability
Personal CareAntimicrobial agentsSkin protection and cleansing
Petroleum EngineeringHydraulic fracturing fluidsEnhanced oil recovery

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of (2-Hydroxyethyl)methyldioleylammonium chloride against various bacterial strains. Results indicated that the compound effectively inhibited growth at low concentrations, demonstrating its potential as a disinfectant in healthcare settings.

Case Study 2: Drug Delivery Systems

Research focused on the use of (2-Hydroxyethyl)methyldioleylammonium chloride in enhancing the delivery of hydrophobic drugs. The study found that the compound significantly improved drug solubility and cellular uptake, suggesting its utility in formulating more effective therapeutic agents.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)methyldioleylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of molecules into cells. It also interacts with various molecular targets and pathways, enhancing the efficacy of drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The physicochemical behavior of QACs depends on alkyl chain length, substituent groups, and counterions. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Alkyl Chains Functional Groups Key Properties Applications
(2-Hydroxyethyl)methyldioleylammonium Cl Two oleyl (C18:1) 2-Hydroxyethyl, methyl High hydrophobicity, moderate solubility Surfactants, membrane studies
Didecyl dimethylammonium bromide Two decyl (C10) None High hydrophobicity, low solubility HERG channel inhibition
Benzethonium chloride Benzyl + dodecyl Benzyl ether Moderate hydrophobicity, antimicrobial Disinfectants, HERG blockade
HEDMOAC* Octyl (C8) 2-Hydroxyethyl, methyl Balanced hydrophobicity/solubility Biomembrane interactions
Bis(2-hydroxyethyl)dimethylammonium Cl None Two 2-hydroxyethyl, methyl High solubility, low CMC** Ionic liquids, surfactants

N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium chloride.
*
Critical Micelle Concentration.

  • Oleyl vs. Shorter Alkyl Chains : The oleyl chains in the target compound confer greater hydrophobicity compared to didecyl (C10) or octyl (C8) chains, enhancing lipid membrane interactions but reducing water solubility .
  • Hydroxyethyl Group Impact: The 2-hydroxyethyl group improves solubility and hydrogen-bonding capacity relative to non-hydroxylated QACs like didecyl dimethylammonium bromide .
HERG Potassium Channel Inhibition

QACs like didecyl dimethylammonium bromide and benzethonium chloride inhibit HERG channels through voltage-dependent, state-dependent mechanisms. Their pharmacophore includes a positively charged amine and hydrophobic regions that bind to residues in the channel’s PAS domain .

  • However, the hydroxyethyl group could reduce binding efficiency compared to non-polar QACs .
Antimicrobial and Antifeedant Activity
  • Didecyldimethylammonium chloride : Exhibits strong antifeedant activity in ionic liquids, attributed to its hydrophobic cation .
  • Target Compound : The unsaturated oleyl chains may improve penetration into microbial membranes, but the hydroxyethyl group could reduce efficacy compared to purely hydrophobic QACs like benzalkonium chloride .
Surfactants and Ionic Liquids
  • Bis(2-hydroxyethyl)dimethylammonium chloride: Used in deep eutectic solvents (DES) for ethanol/hexane separation due to its high selectivity .
  • Target Compound: Its oleyl chains may improve performance in non-polar solvent systems, though its larger size could limit utility in DES .
Adsorbents
  • Single vs. Double Alkyl Chain QACs: Montmorillonite modified with single-chain QACs (e.g., SOAC) showed larger interlayer spacing and better toxin adsorption than double-chain analogs (e.g., DOAC) .

Research Findings and Limitations

  • HERG Studies : Most data derive from didecyl or benzyl-substituted QACs; the target compound’s HERG effects remain speculative without direct electrophysiological evidence .
  • Ecotoxicology : Didecyl dimethylammonium chloride shows acute toxicity to aquatic organisms (e.g., Daphnia magna) . The target compound’s environmental impact is unstudied but likely significant due to its persistence.

Biological Activity

(2-Hydroxyethyl)methyldioleylammonium chloride is a quaternary ammonium compound with notable surfactant and antimicrobial properties. Its unique structure allows it to interact effectively with biological membranes, making it a subject of interest in various fields, including pharmaceuticals, cosmetics, and industrial applications.

  • Molecular Formula : C31H59ClNO
  • Molecular Weight : Approximately 520.27 g/mol
  • CAS Number : 96837-05-7

The compound features a long-chain fatty acid derivative, which contributes to its amphiphilic nature, allowing it to solubilize in both aqueous and organic environments.

The biological activity of (2-Hydroxyethyl)methyldioleylammonium chloride primarily stems from its ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death, particularly in bacteria and fungi. The cationic nature of the compound enables it to interact with negatively charged components of microbial membranes, enhancing its biocidal efficacy .

Antimicrobial Activity

Research indicates that (2-Hydroxyethyl)methyldioleylammonium chloride exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various pathogens, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrates antifungal properties against common fungal pathogens.
  • Viruses : Some studies suggest potential antiviral activity, although more research is needed in this area.

Table 1: Summary of Antimicrobial Efficacy

Microorganism TypeEffectivenessReference
Gram-positive BacteriaHigh
Gram-negative BacteriaModerate
FungiHigh
VirusesPotential

Case Studies

Several case studies have highlighted the effectiveness of (2-Hydroxyethyl)methyldioleylammonium chloride in real-world applications:

  • Hospital Disinfectants : A study conducted in a clinical setting demonstrated that surfaces treated with this compound showed significant reductions in microbial load compared to untreated surfaces, underscoring its utility as a disinfectant in healthcare environments.
  • Cosmetic Formulations : In dermatological applications, formulations containing (2-Hydroxyethyl)methyldioleylammonium chloride have been shown to enhance skin penetration of active ingredients while maintaining antimicrobial properties, making it beneficial for topical products aimed at treating skin infections.
  • Agricultural Applications : Research has indicated that the compound can be used as an effective biocide in agricultural settings, providing protection against plant pathogens while being environmentally friendly compared to traditional pesticides.

Synergistic Effects

Studies suggest that (2-Hydroxyethyl)methyldioleylammonium chloride may exhibit synergistic effects when combined with other antimicrobial agents. This synergy can enhance overall efficacy and reduce the likelihood of resistance development among microbial populations .

Safety and Toxicity

While the antimicrobial properties are well-documented, safety assessments are crucial for its application in consumer products. Current research indicates that when used within recommended concentrations, (2-Hydroxyethyl)methyldioleylammonium chloride is generally safe for topical use. However, further studies on long-term exposure and potential endocrine activity are warranted .

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